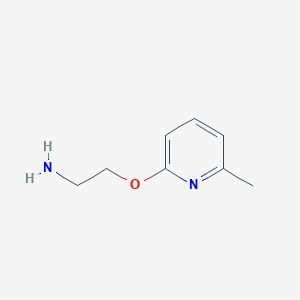
2-(6-Methylpyridin-2-yloxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethylamine group linked through an ether bond at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine typically involves the reaction of 6-methyl-2-pyridinol with ethylene oxide in the presence of a base to form the corresponding ether . This intermediate is then subjected to reductive amination with ammonia or an amine source under hydrogenation conditions to yield the final product . The reaction conditions often include the use of a catalyst such as ruthenium or palladium and solvents like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity . The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives . Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(6-methylpyridin-2-yl)ethanamine
- 2-(6-methoxypyridin-2-yl)ethanamine
- 2-(5-methylpyridin-2-yl)ethanamine
Uniqueness
What sets 2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine apart from these similar compounds is the presence of the ether linkage, which can influence its chemical reactivity and biological activity . This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-7-3-2-4-8(10-7)11-6-5-9/h2-4H,5-6,9H2,1H3 |
InChI Key |
AXBFDTTWFGTAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


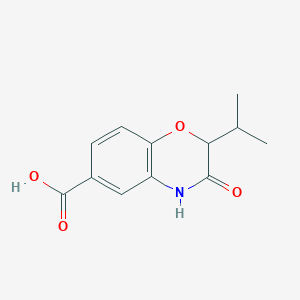
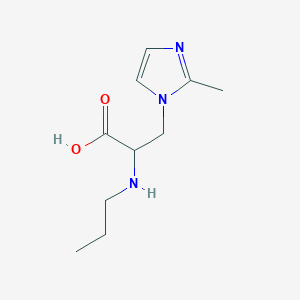
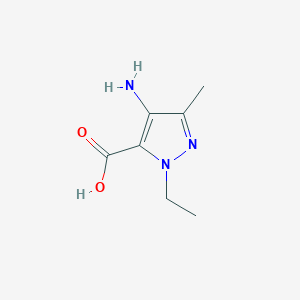

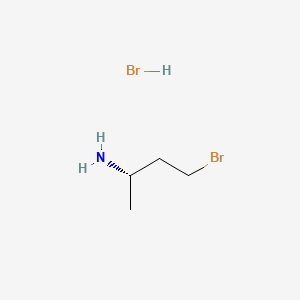
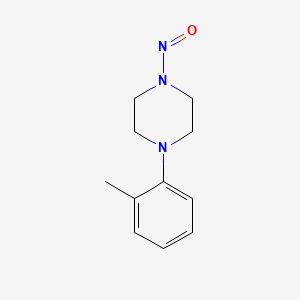
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
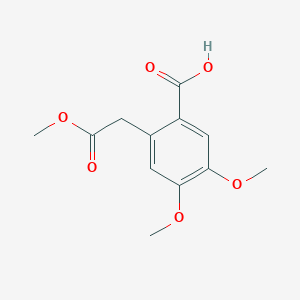
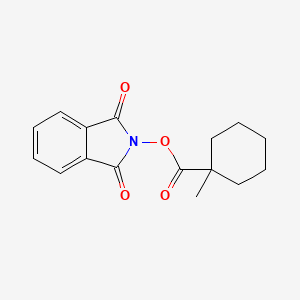
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
